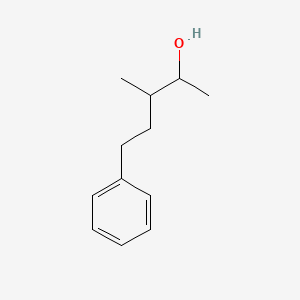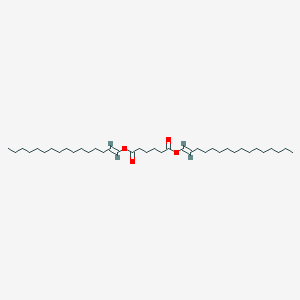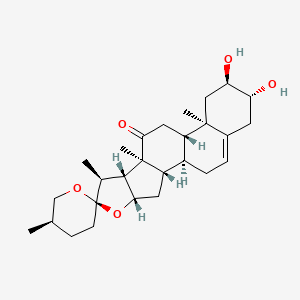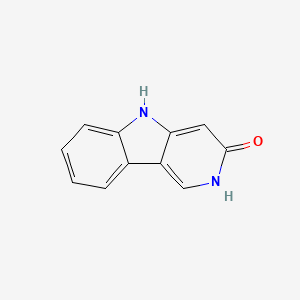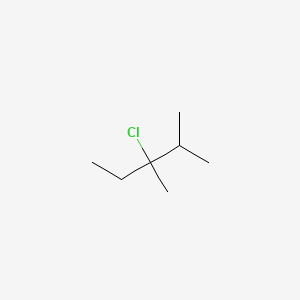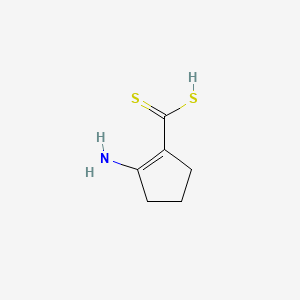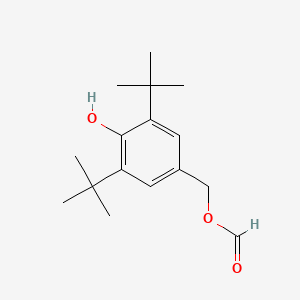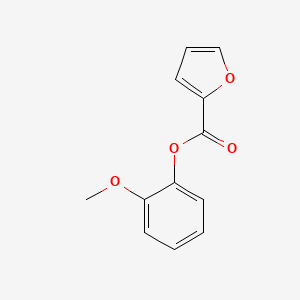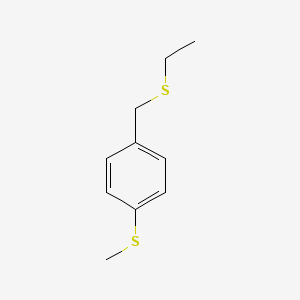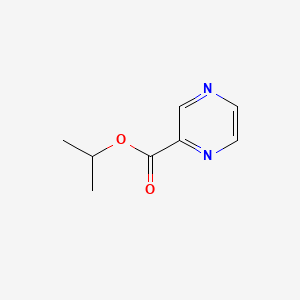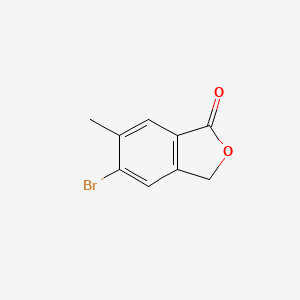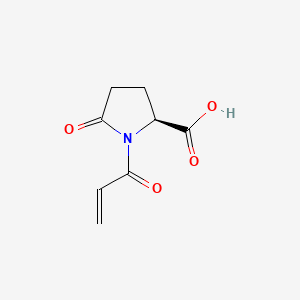
5-Oxo-1-(1-oxoallyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-(1-oxoallyl)-L-proline is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an oxo group attached to a proline ring, which is further substituted with an oxoallyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(1-oxoallyl)-L-proline typically involves the reaction of L-proline with an oxoallyl reagent under controlled conditions. One common method includes the use of an oxoallyl chloride in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-1-(1-oxoallyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The oxo group can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The oxoallyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxoallyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Oxo-1-(1-oxoallyl)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Oxo-1-(1-oxoallyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo and oxoallyl groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxo-1-(1-oxoethyl)-L-proline
- 5-Oxo-1-(1-oxopropyl)-L-proline
- 5-Oxo-1-(1-oxobutyl)-L-proline
Uniqueness
5-Oxo-1-(1-oxoallyl)-L-proline is unique due to the presence of the oxoallyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and enables its use in a variety of applications that other compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
80687-78-1 |
|---|---|
Molekularformel |
C8H9NO4 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-2-6(10)9-5(8(12)13)3-4-7(9)11/h2,5H,1,3-4H2,(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
FOBLXEJBFVVAKZ-YFKPBYRVSA-N |
Isomerische SMILES |
C=CC(=O)N1[C@@H](CCC1=O)C(=O)O |
Kanonische SMILES |
C=CC(=O)N1C(CCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


